(1R,2R)-2-(Propylamino)cyclohexanol
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Overview
Description
Synthesis Analysis
The synthesis of related cyclohexanol derivatives often involves multi-step reactions with careful control of reaction conditions to achieve the desired stereochemistry. For example, the synthesis of ethyl cis-(1S,2R/1R,2S)-2-aminocyclohex-1-yl-N-(thymin-1-yl-acetyl) glycinate was reported through enzymatic resolution of racemic trans-2-azido cyclohexanols . Similarly, the synthesis of 2-(cyclohexylamino)-6,7-dihydro-3-aryl-1H-indole-4(5H)-ones was achieved via a one-pot multi-component reaction . These methods could potentially be adapted for the synthesis of (1R,2R)-2-(Propylamino)cyclohexanol.
Molecular Structure Analysis
The molecular structure of cyclohexanol derivatives is characterized by techniques such as X-ray crystallography, NMR, and FT-IR. For instance, the crystal structure of a menthoxy cyclohexylaminobutyrolactone derivative was determined by single-crystal X-ray diffraction, revealing the functionalized N-cyclohexylamino group linked to butyrolactone . Computational studies, such as density functional theory (DFT), are also used to predict geometrical structures and vibrational frequencies, as seen in the study of 2-(cyclohexylamino)-2-oxo-1-(pyridin-2-yl)ethyl benzoate .
Chemical Reactions Analysis
Cyclohexanol derivatives can participate in various chemical reactions, often as intermediates or final products. The Mannich reaction is one such example, where a new Mannich β-amino carbonyl compound was synthesized from 4-methylcyclohexan-1-one, aniline, and 4-methylbenzaldehyde . The reactivity of these compounds can be influenced by their stereochemistry and functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexanol derivatives are determined using a range of physico-chemical tools. These properties include melting points, solubility, and spectroscopic characteristics such as IR, NMR, and mass spectra. For example, the antimicrobial activity and molecular docking of 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone were investigated, demonstrating the potential biological applications of these compounds . Additionally, the optical resolution of ketones using a cyclohexanol derivative as a reagent highlights the chiral nature and potential for enantioselective synthesis .
Scientific Research Applications
Oxidation of Cyclohexane
Cyclohexane oxidation is a crucial chemical reaction for producing cyclohexanol and cyclohexanone, key intermediates for nylon production. Research has explored various catalysts and conditions to improve this process's efficiency and selectivity. Metal and metal oxide catalysts, especially gold nanoparticles on silica, have shown high selectivity and conversion rates. Additionally, hydrochloric acid as an additive and the presence of water on catalyst surfaces have been effective in enhancing photocatalytic oxidation reactions (Abutaleb & Ali, 2021; khirsariya & Mewada, 2014).
Application in Environmental Chemistry
Cyclodextrin-epichlorohydrin polymers, which can include cyclohexanol derivatives, have been studied for their environmental applications, especially in water and wastewater treatment. These materials form inclusion complexes with pollutants, allowing for efficient removal from aqueous solutions. Research spans the synthesis of these materials, their structural characterization, and application in removing pollutants from wastewater, demonstrating a correlation between polymer structure and adsorption properties (Crini, 2021).
Drug Delivery Systems
Cyclodextrins and their derivatives are significant in drug delivery, improving solubility, stability, and bioavailability of drugs. Studies have highlighted their role in forming inclusion complexes with drugs, enhancing the performance of pharmaceutical formulations. The versatility of cyclodextrins has been explored in designing various delivery systems, such as liposomes, microspheres, and nanoparticles, significantly impacting protein, peptide, and gene delivery (Challa et al., 2005; Sharma & Baldi, 2016).
Safety And Hazards
The safety and hazards associated with “(1R,2R)-2-(Propylamino)cyclohexanol” are not specified in the available resources. It’s always important to handle chemicals with appropriate safety measures.
Future Directions
The future directions of “(1R,2R)-2-(Propylamino)cyclohexanol” are not specified in the available resources. However, given its potential applications in various fields of research and industry, it could be a subject of future studies1.
Please note that this information is based on the available resources and there might be more recent studies or data not included in this analysis.
properties
IUPAC Name |
(1R,2R)-2-(propylamino)cyclohexan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-2-7-10-8-5-3-4-6-9(8)11/h8-11H,2-7H2,1H3/t8-,9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOCCHYQGUFUDW-RKDXNWHRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCCCC1O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@@H]1CCCC[C@H]1O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40574174 |
Source
|
Record name | (1R,2R)-2-(Propylamino)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40574174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(Propylamino)cyclohexanol | |
CAS RN |
60093-74-5 |
Source
|
Record name | (1R,2R)-2-(Propylamino)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40574174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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